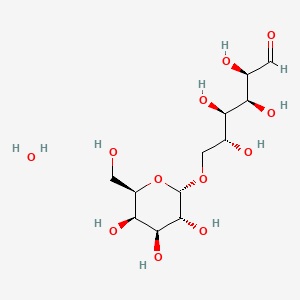
3-Amino-3-(2,3-difluorophenyl)propanoic acid
Overview
Description
3-Amino-3-(2,3-difluorophenyl)propanoic acid, also known as 3-Amino-2,3-difluorophenylpropionic acid, is an organic compound belonging to the group of carboxylic acids. It is a white solid with a melting point of about 200°C. It is soluble in water, ethanol, and methanol. This compound is used in the synthesis of pharmaceuticals, agrochemicals, and other materials. It is also used as a reagent in chemical reactions.
Scientific Research Applications
Polymorphism in Pharmaceutical Compounds
Research conducted by Vogt et al. (2013) studied polymorphic forms of a compound closely related to 3-Amino-3-(2,3-difluorophenyl)propanoic acid. This study is significant for understanding the polymorphism in pharmaceutical compounds, which affects their physical and chemical properties, crucial for drug development and stability. The research used spectroscopic and diffractometric techniques to characterize these polymorphic forms, highlighting the importance of detailed analytical techniques in pharmaceutical research (Vogt et al., 2013).
Fluorescence Derivatisation in Biological Assays
Frade et al. (2007) explored the use of a compound structurally similar to this compound in fluorescence derivatisation. The study focused on coupling this compound to amino acids, creating derivatives with strong fluorescence properties. Such derivatives are valuable in biological assays, especially where high fluorescence and specific emission wavelengths are required for accurate analysis and detection (Frade et al., 2007).
Synthesis of Biologically Active Compounds
Orlinskii (1996) discussed the synthesis methods for compounds related to this compound, emphasizing their role as intermediates in creating biologically active thioxo-l,3thiazan-4-ones. This highlights the significance of such compounds in synthesizing a range of biologically active molecules, which can have various pharmaceutical applications (Orlinskii, 1996).
Hydrogen Bonding in Amino Alcohol Salts
Research by Podjed and Modec (2022) examined the hydrogen bonding and polymorphism in amino alcohol salts, including compounds similar to this compound. This study is crucial for understanding the molecular interactions and structural aspects of such compounds, which can influence their functionality in various chemical and pharmaceutical processes (Podjed & Modec, 2022).
Antibacterial Activity of Derivatives
Chu et al. (1986) conducted a study on arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related to this compound. They evaluated the antibacterial activity of these derivatives, demonstrating the potential of such compounds in developing new antibacterial agents. This research contributes to the ongoing efforts to find effective treatments against various bacterial infections (Chu et al., 1986).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-amino-3-(2,3-difluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSVPPFKLOHCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655327 | |
| Record name | 3-Amino-3-(2,3-difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
682804-04-2 | |
| Record name | 3-Amino-3-(2,3-difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B3029422.png)

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B3029425.png)

![Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester](/img/structure/B3029430.png)
![2-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenol](/img/structure/B3029431.png)


![(R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B3029437.png)



